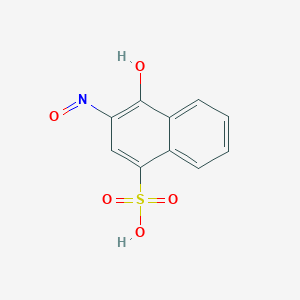
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promise in the treatment of various B-cell malignancies.
作用机制
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to decreased B-cell activation and proliferation. This ultimately results in the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects:
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical models, 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has demonstrated selective inhibition of BTK, with minimal off-target effects. 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system (CNS) lymphomas.
实验室实验的优点和局限性
The advantages of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide for lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to penetrate the blood-brain barrier. However, 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has some limitations, including the potential for drug resistance and the need for further optimization to improve its clinical efficacy.
未来方向
For 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide include clinical trials in patients with B-cell malignancies, including CLL, MCL, and DLBCL. Additional studies are also needed to investigate the potential of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide in other B-cell disorders, such as autoimmune diseases and graft-versus-host disease. Finally, further optimization of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide and the development of second-generation BTK inhibitors may lead to improved clinical outcomes for patients with B-cell malignancies.
合成方法
The synthesis of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-iodobenzenesulfonyl chloride with 3-methyl-2-pyridinecarboxylic acid to form 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide. This intermediate is then subjected to further chemical reactions to yield the final product.
科学研究应用
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
属性
产品名称 |
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C12H11IN2O2S |
分子量 |
374.2 g/mol |
IUPAC 名称 |
4-iodo-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11IN2O2S/c1-9-3-2-8-14-12(9)15-18(16,17)11-6-4-10(13)5-7-11/h2-8H,1H3,(H,14,15) |
InChI 键 |
OHAJZNBLNBPKEL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
规范 SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



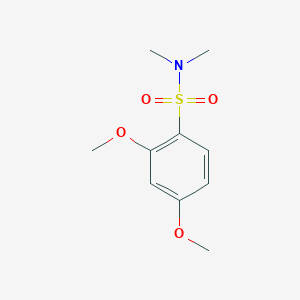


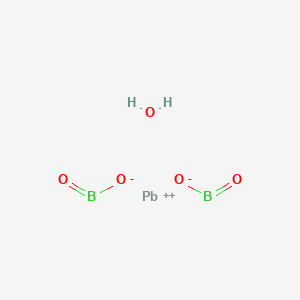
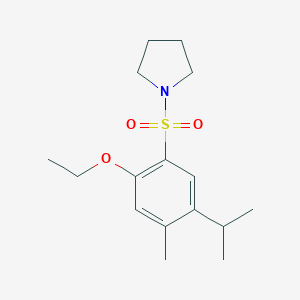
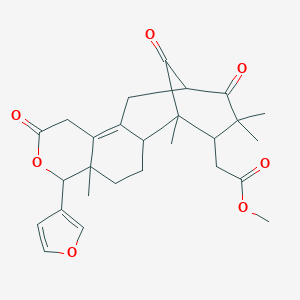
![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)
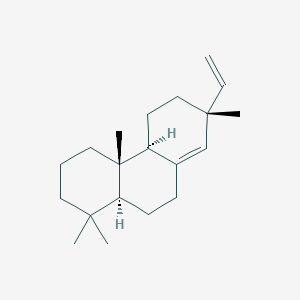
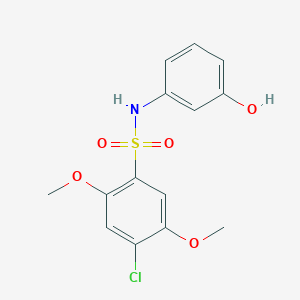


![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)
